molecular formula C23H24N4O2S B2869405 2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetonitrile CAS No. 845632-44-2

2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetonitrile

Cat. No. B2869405
CAS RN: 845632-44-2
M. Wt: 420.53
InChI Key: XTAZAYUJTFQPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,5-Dimethylphenyl)sulfonyl)-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis Approaches

    Research on similar compounds includes the development of synthesis pathways for quinoxalin-2-one derivatives and other complex molecules. For instance, the synthesis of 2-(4-substitutedsulfonyl piperazin-1-yl-methyl)-3-aryl-quinazolin-4(3H)-one demonstrates a method involving the reaction of chloromethyl arylquinazolinone with N-BOC piperazine, followed by deprotection and sulfonylation steps (Acharyulu et al., 2010).

  • Antimicrobial Evaluations

    Novel 6'-Amino-spiro[indeno[1,2-b]quinoxaline[1,3]dithiine]-5'-carbonitrile derivatives were synthesized and evaluated for their antimicrobial properties. The study highlighted the synthesis via a multi-component reaction and the subsequent antimicrobial assessment, showcasing the potential for developing new antibacterial and antifungal agents (Moghaddam-manesh et al., 2020).

  • Antitumor Evaluation

    Research into compounds like 1-(benzothiazol-2-yl-thio)-acetonitrile derivatives has provided insights into their potential antitumor activities. The synthesis and structural elucidation of these compounds, followed by cytotoxicity testing against various human tumor cell lines, highlight the methodological approach to discovering new therapeutic agents (Al-Omran et al., 2014).

  • Selective Metal Ion Detection

    A dansyl-based chemosensor was developed for the detection of Cu2+ ions, demonstrating the compound's selectivity and sensitivity. This research underscores the application of similar compounds in environmental monitoring and chemical sensing technologies (Chae et al., 2019).

Molecular Structure Studies

  • Crystal and Molecular Structure Analysis: Studies such as the synthesis, characterization, and crystal structure analysis of sulfonamide-piperidine derivatives provide crucial information on the molecular geometry and interaction patterns of these compounds. This foundational knowledge supports further applications in medicinal chemistry and material science (Naveen et al., 2015).

properties

IUPAC Name

2-(2,5-dimethylphenyl)sulfonyl-2-(3-piperidin-1-ylquinoxalin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-16-10-11-17(2)20(14-16)30(28,29)21(15-24)22-23(27-12-6-3-7-13-27)26-19-9-5-4-8-18(19)25-22/h4-5,8-11,14,21H,3,6-7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAZAYUJTFQPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.